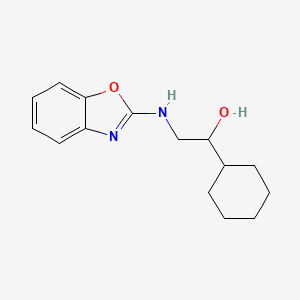

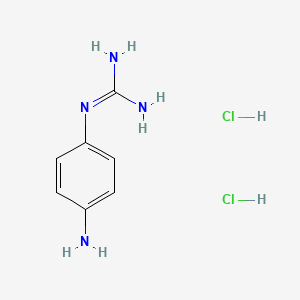

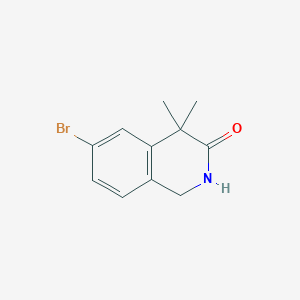

N-(4-Aminophenyl)guanidine dihydrochloride

カタログ番号 B2915136

CAS番号:

951323-36-7

分子量: 223.1

InChIキー: SJUGMWAHXDABPZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-Aminophenyl)guanidine dihydrochloride” is a chemical compound with the CAS Number: 951323-36-7 . It is used for pharmaceutical testing .

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H12Cl2N4 .科学的研究の応用

Synthesis and Pharmacological Effects

- Synthesis of N-Substituted Compounds: Guanidine-containing agents like N-(4-Aminophenyl)guanidine dihydrochloride have been utilized in the synthesis of compounds with significant biological activity. For instance, N-substituted 3,4-dihydroquinazolines were synthesized, which are considered rigid analogues of phenylguanidines. These compounds showed potential in decreasing blood pressure and antagonizing the pressor response to norepinephrine in anesthetized rats (Grosso et al., 1980).

Molecular and Cellular Biology

- Role in DNA Structures: The guanidine group is significant in the study of DNA structures, particularly in guanidine DNA quadruplex (G4-DNA) structures. These structures are crucial in regulating key biological processes like transcription and replication. Research on G4-DNA ligands based on the naphthalene diimide pharmacophore against bacteria highlighted the potential of guanidine-containing compounds in therapeutic drug targets (Cebrián et al., 2021).

Antimicrobial Activity

- Antifungal Properties: Studies on compounds like polyhexamethylene guanidine hydrochloride, which contain guanidine groups, showed potent antifungal activity against pathogenic fungi, surpassing common antifungal drugs like amphotericin B. The mechanism involves forming pores in the fungal cell membrane (Choi, Kim, & Lee, 2017).

Protein Chemistry

- Influence on Protein Folding: Guanidine hydrochloride, a related compound, has been found to induce folding in acid-unfolded proteins, stabilizing the molten globule state. This provides insights into the differential action of guanidine compounds in protein chemistry (Hagihara et al., 1993).

Cardiovascular Research

- Cardiovascular Activity Study: Research into aromatic guanidine compounds revealed that these substances primarily cause vasoconstriction without cardiac stimulation. The study suggested a direct alpha-adrenergic mechanism of action for certain guanidine derivatives (Hughes, Liu, & Enkoji, 1975).

DNA and RNA Isolation

- Nucleic Acid Isolation: Guanidine hydrochloride has been effectively used for isolating DNA and RNA from various sources, demonstrating the utility of guanidine compounds in molecular biology techniques (Pramanick, Forstová, & Pivec, 1976).

特性

IUPAC Name |

2-(4-aminophenyl)guanidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-5-1-3-6(4-2-5)11-7(9)10;;/h1-4H,8H2,(H4,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUGMWAHXDABPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=C(N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)

![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2915056.png)

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)

![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)